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Clinical Pharmacology and Rationale for Use

Furosemide, a loop diuretic, exerts its effect by inhibiting the sodium-potassium-chloride co-transporter in
the thick ascending limb of the loop of Henle, leading to a potent diuresis [1] [2]. In the Pediatric Intensive
Care Unit (PICU), it is the most frequently used medication [1] [3]. Its primary clinical rationale is to
mitigate or treat fluid overload (FO), a condition strongly associated with poorer oxygenation, increased days

of mechanical ventilation, heightened risk of acute kidney injury (AKI), and prolonged PICU stay [1] [4] [5].

The therapeutic goal is to achieve a negative fluid balance without causing hypovolemia, electrolyte
disturbances, or worsening renal function. The clinical response is determined by both the delivery of

furosemide to its site of action in the nephron and the natriuretic response of the kidney [1].

Dosing and Administration Protocols

Intravenous furesemide can be administered via two primary methods: intermittent injections or
continuous infusions. Growing data suggests continuous infusions may offer improved hemodynamic

stability and efficacy compared to intermittent boluses [1] [3].

The table below summarizes the standard pediatric dosing guidelines based on current evidence and

institutional protocols [6].

Table 1: Furosemide Dosing Guidelines for Critically Ill Children
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Parameter Intermittent IV Injection Continuous IV Infusion (ICU)

Dose 0.5 - 2 mg/kg/dose Initial: 0.2 mg/kg/hr

Frequency Every 6 to 24 hours Titration: 0.1 mg/kg/hr every 6-12 hrs
Loading Dose Not applicable None required

Usual Range N/A 0.05 - 0.4 mg/kg/hr

Maximum Dose N/A 0.5 mg/kg/hr

Detailed Protocol for Continuous Infusion

¢ Indication: For patients requiring sustained diuresis, particularly those with hemodynamic instability
or significant fluid overload.

¢ Preparation: Dilute furosemide in a compatible solution (e.g., 0.9% saline). Note that specific
diluents are required for drug stability [4].

¢ Initiation: Begin at 0.2 mg/kg/hr without a bolus loading dose [6].

e Titration: Monitor urine output and clinical response. The dose may be increased by 0.1 mg/kg/hr
every 6-12 hours as needed to achieve target fluid balance [6].

¢ Monitoring: Strictly monitor vital signs, hourly fluid intake/output, daily weight, and serum electrolytes
(sodium, potassium, chloride). The maximum recommended rate is 0.5 mg/kg/hr [6].

Efficacy and Clinical Outcomes Evidence

Recent large-scale retrospective analyses provide critical data on furosemide use and patient outcomes. The

following table synthesizes key findings from recent cohort studies.

Table 2: Summary of Clinical Outcomes from Recent Retrospective Studies

Study Cohort Furosemide Exposure  Acute Kidney Injury (AKI) Mortality Key Findings

| 7,478 PICU Patients [1] [3] | 80% Intermittent (n=5,996) 20% Infusion (n=1,482) | Not reported | 6%
(Infusion) vs. 2% (Intermittent) | After multivariable adjustment, no significant difference in mortality

between infusion and intermittent groups (aOR 1.20, CI 0.76-1.89). | | 456 Critically Ill Children [5] |
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43.4% (n=198) | 11.1% (with Furosemide) vs. 14.0% (without) | 21.7% (with Furosemide) vs. 10.5%
(without) | Furosemide exposure was associated with significantly reduced fluid overload but also with

increased odds for mortality (AOR 1.95; 95% CI, 1.08-3.52) after adjustment. |

Interpretation of Evidence:

e Administration Route: The large cohort study found no mortality benefit for continuous infusions
over intermittent injections, contrary to some earlier suggestions [1]. This indicates that clinician
judgment and patient-specific factors should guide the choice of administration.

¢ Risk-Benefit Profile: The association between furosemide exposure and increased mortality in
another study highlights that furosemide is a marker of greater illness severity [5]. Its use requires
careful patient selection, as it may not be benign and is not supported by conclusive evidence for
improving hard outcomes in a general PICU population [5].

Specialized Application: Furosemide Stress Test (FST)

The FST is a diagnostic tool used to assess kidney functional reserve in patients at high risk for progressing

to severe Acute Kidney Injury (AKI).
FST Experimental Protocol

e Objective: To predict the progression to severe AKI (Stage 2/3) and the need for Renal Replacement
Therapy (RRT) in high-risk PICU patients.
¢ Patient Selection: High-risk children identified by a positive Renal Angina Index (RAI =8) and
elevated urinary Neutrophil Gelatinase-Associated Lipocalin (UNGAL =150 ng/ml) [7].
e Dosing and Administration: Administer an intravenous bolus of 0.75 to 1.0 mg/kg of furosemide
[7].
e Data Collection: Measure the urine flow rate (UFR) meticulously for 4 hours following the bolus.
¢ Response Criteria & Interpretation:
o Responder: UFR > 3 mL/kg/h over 4 hours. Predicts a lower likelihood of progressing to
severe AKI.
o Non-Responder: UFR < 3 mL/kg/h over 4 hours. Highly predictive of new or persistent severe
AKI (89% incidence) and need for RRT (43% incidence) within the next 2 days [7].
o The UFR cut-off of < 1 mL/kg/h was particularly predictive for RRT receipt [7].

The workflow for patient stratification using the FST is outlined below.
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Safety Monitoring and Risk Mitigation
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Vigilant monitoring is essential to mitigate the risks associated with furesemide therapy. Key considerations

include:

¢ Electrolyte Imbalance: Regularly monitor and replace potassium, sodium, and chloride. Prolonged
use can also lead to hypocalcemia [2].

¢ Ototoxicity: Associated with rapid intravenous administration, particularly at high doses.

¢ Nephrotoxicity: While used to manage fluid overload, furosemide can potentially exacerbate AKI by
inducing hypovolemia and renal hypoperfusion if not dosed carefully [5].

¢ Long-Term Effects: In infants, long-term use has been associated with secondary
hyperparathyroidism, bone disease, and nephrolithiasis [2].

¢ Fluid Management: Be mindful that the diluent volumes used to prepare IV medications, including
furosemide, can cumulatively contribute to fluid overload in critically ill, fluid-restricted children [4].

The following diagram illustrates the core clinical decision pathway for furesemide use in the PICU,

integrating the choice of administration and subsequent monitoring.
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Conclusion

Furosemide remains a cornerstone therapy for managing fluid overload in the PICU. Current evidence
supports its efficacy in reducing fluid accumulation but does not demonstrate a clear mortality benefit for
one mode of IV administration over another. Notably, its use is associated with increased illness severity and
potential risks. The implementation of standardized dosing protocols, careful patient selection, and robust

safety monitoring is crucial. The Furosemide Stress Test emerges as a promising tool for risk stratification in
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patients with incipient AKI. Future prospective studies are needed to refine patient selection criteria and

establish clearer guidelines for its use to improve pharmacologic stewardship in critically ill children.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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